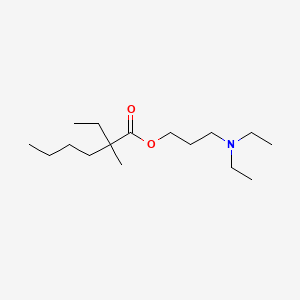

3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate

Description

Properties

CAS No. |

32051-67-5 |

|---|---|

Molecular Formula |

C16H33NO2 |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

3-(diethylamino)propyl 2-ethyl-2-methylhexanoate |

InChI |

InChI=1S/C16H33NO2/c1-6-10-12-16(5,7-2)15(18)19-14-11-13-17(8-3)9-4/h6-14H2,1-5H3 |

InChI Key |

ZBXXNADTECFOSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)C(=O)OCCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Steps

Synthesis of 3-(Diethylamino)propanol

Research Findings and Literature Survey

The patent CN102477002B describes multi-step synthesis routes for amino acid derivatives involving esterification, protection, and ammonia treatment, which provide a conceptual framework for preparing amino alcohol esters like 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate.

The Russian patent RU2233274C1 elucidates alkylation methods for aminoalkyl derivatives, highlighting the importance of reaction atmosphere (inert gas) and phase transfer catalysts to improve yields and purity, which could be adapted for the amino alcohol precursor synthesis.

No direct preparation method for 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate was found in the reliable sources; however, analogous compounds' preparation methods provide a solid foundation for synthetic planning.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Synthesis of 3-(Diethylamino)propanol | Alkylation of diethylamine or reductive amination of hydroxyaldehyde | Diethylamine, halo-propyl alcohol, reductive agent | Accessible starting materials | Requires careful control to avoid over-alkylation |

| Esterification (acid catalyzed) | Reflux with 2-ethyl-2-methylhexanoic acid and acid catalyst | H2SO4, TsOH, methanol/ethanol, reflux | Simple setup, cost-effective | Possible amino group protonation, equilibrium limitations |

| Esterification (acid chloride) | Reaction with acid chloride of acid and amino alcohol | Thionyl chloride, triethylamine, inert solvent | Higher yield, mild conditions | Requires preparation of acid chloride |

| Esterification (coupling agent) | Carbodiimide-mediated coupling under mild conditions | DCC or EDC, base, inert solvent | Mild, preserves sensitive groups | Cost of reagents, side products (ureas) |

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol.

Oxidation: Carboxylic acids and other oxidation products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate is an organic ester compound with a molecular formula of and a molar mass of approximately 271.45 g/mol. It contains a diethylamino group, potentially contributing to its biological activity, and a long carbon chain enhancing its lipophilicity.

Potential Biological Activities

3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate exhibits biological activity because of its diethylamino moiety, which is associated with pharmacological effects. Similar compounds with diethylamino groups have demonstrated potential therapeutic applications. Further research is needed to understand the biological mechanisms and therapeutic potential of this compound.

Interaction Studies

Interaction studies are critical for understanding the pharmacodynamics and pharmacokinetics of 3-(diethylamino)propyl 2-ethyl-2-methylhexanoate. These studies usually examine:

- Binding Affinities Determining how strongly the compound binds to target proteins or receptors helps elucidate its mechanism of action.

- Metabolic Pathways Understanding how the compound is metabolized in the body is essential for assessing its toxicity and efficacy.

- Effects on Cellular Processes Investigating the impact on cellular signaling pathways and other biological processes provides insights into its overall pharmacological profile.

Research into these interactions is essential for developing therapeutic applications and ensuring safe usage.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Functionalized Esters

a) 2-(Dimethylamino)ethyl Hexanoate

- Structure: Differs by having a dimethylamino group (vs. diethylamino) and a linear hexanoate (vs. branched 2-ethyl-2-methylhexanoate).

- Key Properties: Lower molecular weight (MW ≈ 171.3 g/mol vs. target compound’s estimated MW ~285.4 g/mol) due to shorter ester and aminoalkyl chains. Reduced lipophilicity (logP ~1.5 vs. ~3.5 estimated for the target) due to dimethyl substitution and linear ester. Applications: Intermediate in drug delivery systems or surfactants.

- Synthesis: Typically prepared via esterification of hexanoic acid with 2-(dimethylamino)ethanol, contrasting with the target compound’s likely multi-step synthesis involving branched ester formation .

b) Propyl S-2-Diethylaminoethyl Propylphosphonothioate

- Structure: Contains a diethylaminoethyl group linked to a phosphonothioate ester (vs. carboxylate ester).

- Key Properties: Higher hydrolytic stability due to the phosphorus-sulfur bond, unlike the target’s carboxylate ester, which is more prone to enzymatic or alkaline hydrolysis.

Branched vs. Linear Esters

a) Ethyl-3-methyl-2-hexenoate

- Structure: Unsaturated linear ester (C9H16O2) lacking the amino group.

- Key Properties :

- Lower boiling point (~180°C vs. estimated >250°C for the target) due to smaller size and absence of polar amine.

- Higher reactivity in Diels-Alder reactions due to the α,β-unsaturated ester group.

- Applications: Flavoring agent or synthetic intermediate, unlike the target’s functional amine-driven uses .

b) Methyl 2-Hexenoate

- Structure : Linear ester with a trans double bond (C7H12O2).

- Key Properties: Higher volatility (MW 128.17 g/mol) and lower thermal stability compared to the branched target compound.

Amino-Alkyl Esters in Polymer Chemistry

Poly(N-[3-(diethylamino)propyl]methacrylamide)s, studied in , incorporate a similar diethylaminopropyl group into polymer backbones. Key comparisons include:

- Phase Behavior : Both the polymer and the target compound exhibit pH- and thermo-responsiveness. However, the polymer’s lower critical solution temperature (LCST) is influenced by molar mass and synthesis method (RAFT vs. conventional radical polymerization), whereas the target compound’s solubility would depend on protonation of its amine group .

- Aggregation : The polymer forms micellar aggregates in aqueous solutions, while the target compound may act as a surfactant or co-solvent due to its amphiphilic structure.

Data Tables

Table 1: Physicochemical Properties

| Compound | MW (g/mol) | logP (Estimated) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate | ~285.4 | ~3.5 | >250 | Tertiary amine, branched ester |

| 2-(Dimethylamino)ethyl hexanoate | ~171.3 | ~1.5 | ~200 | Tertiary amine, linear ester |

| Ethyl-3-methyl-2-hexenoate | 156.22 | ~2.8 | ~180 | Unsaturated ester |

| Propyl S-2-diethylaminoethyl propylphosphonothioate | 293.4 | ~2.2 | N/A | Phosphonothioate, tertiary amine |

Key Research Findings

- Ester Branching: The 2-ethyl-2-methylhexanoate group in the target compound likely reduces hydrolysis rates compared to linear esters like methyl 2-hexenoate, as seen in similar branched systems .

- Synthetic Challenges: Introducing both the branched ester and diethylamino group requires precise control, contrasting with simpler esterifications for linear analogs .

Biological Activity

3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate is an organic compound classified as an ester, notable for its diethylamino moiety which is often linked to various pharmacological effects. This compound's structure includes a long carbon chain that enhances its lipophilicity, making it relevant in medicinal chemistry and drug formulation. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C15H31N

- Molar Mass : Approximately 271.45 g/mol

- Structure : The compound features a diethylamino group, contributing to its biological activity.

Biological Activity Overview

The biological activity of 3-(diethylamino)propyl 2-ethyl-2-methylhexanoate is primarily derived from its diethylamino group. This moiety is associated with various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds with diethylamino groups have demonstrated antimicrobial properties.

- Cytotoxic Effects : Studies suggest potential cytotoxicity against certain cancer cell lines, although specific data on this compound remains limited.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(diethylamino)propyl 2-ethyl-2-methylhexanoate, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| n-[3-(Dimethylamino)propyl]-2-ethylhexanamide | C13H28N2O | Contains dimethylamino group; shorter carbon chain |

| Hexanoic acid, 2-ethyl-2-methyl-, 3-(diethylamino)propyl ester | C16H33NO2 | Similar structure but lacks unique biological activity |

| Diethylamine derivative of hexanoic acid | Varies | General class; varies widely in biological activity |

The presence of the diethylamino group in this compound distinguishes it from others, particularly regarding its potential pharmacological effects and applications .

While specific studies on the mechanisms of action for 3-(diethylamino)propyl 2-ethyl-2-methylhexanoate are scarce, compounds with similar structures often exhibit their effects through:

- Receptor Binding : Interaction with neurotransmitter receptors or enzymes.

- Cell Membrane Interaction : The lipophilic nature may allow for easier penetration into cellular membranes, affecting cellular processes.

Case Studies and Research Findings

Despite limited direct studies on this specific compound, related research provides insights into its potential applications:

- Antimicrobial Studies : Research on structurally analogous compounds has shown significant antimicrobial activity, suggesting that 3-(diethylamino)propyl 2-ethyl-2-methylhexanoate may exhibit similar properties.

- Cytotoxicity Assessments : In vitro studies involving compounds with diethylamino groups report cytotoxic effects against various cancer cell lines, indicating a potential pathway for further investigation into the efficacy of this compound against tumors.

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is essential for evaluating the safety and therapeutic potential of this compound in clinical settings .

Q & A

Q. What are the recommended synthetic pathways for 3-(diethylamino)propyl 2-ethyl-2-methylhexanoate, and how can reaction conditions be optimized for high purity?

Methodological Answer: The compound can be synthesized via a two-step process:

Esterification: React 2-ethyl-2-methylhexanoic acid with 3-(diethylamino)propanol using a coupling agent (e.g., DCC/DMAP) under anhydrous conditions.

Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical Parameters:

- Maintain strict temperature control (<40°C) to avoid decomposition of the tertiary amine group.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the diethylamino moiety .

- Monitor reaction progress via TLC or GC-MS to optimize reaction time .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Key signals include:

- FT-IR: Confirm ester C=O stretch (~1740 cm⁻¹) and tertiary amine absence of N–H stretches (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 286.274 (calculated for C₁₆H₃₁NO₂) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ester group in nucleophilic acyl substitution reactions?

Methodological Answer:

- Steric Hindrance: The 2-ethyl-2-methylhexanoate group creates a bulky environment, slowing nucleophilic attack. Kinetic studies (e.g., using pseudo-first-order conditions with amines) can quantify rate constants .

- Electronic Effects: Electron-donating diethylamino groups increase electron density at the carbonyl carbon, reducing electrophilicity. Compare reactivity with non-aminated analogs via Hammett plots .

- Computational Modeling: DFT calculations (B3LYP/6-31G**) can map electrostatic potential surfaces to predict reactive sites .

Q. What strategies are effective in resolving contradictions in biological activity data across studies (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

- Assay Standardization: Control variables such as buffer pH (critical for tertiary amine protonation) and solvent polarity (use DMSO ≤1% to avoid aggregation) .

- Structural Analog Comparison: Test derivatives (e.g., replacing diethylamino with dimethylamino) to isolate the role of the amine group .

- Molecular Dynamics Simulations: Simulate binding modes with target enzymes (e.g., lipases) to identify conformational-dependent activity .

Q. How can computational chemistry predict the compound’s interactions with lipid bilayers for drug delivery applications?

Methodological Answer:

- Molecular Dynamics (MD): Use GROMACS or CHARMM to simulate insertion into lipid bilayers. Parameters:

- Force field: CHARMM36 for lipids and CGenFF for the compound.

- Analyze radial distribution functions for amine group interactions with phosphate heads .

- Free Energy Calculations: Calculate ΔG of partitioning using umbrella sampling or MM/PBSA to assess membrane permeability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

- Hydrolysis Risk: The ester group hydrolyzes in acidic/basic conditions. Use pH-neutral buffers (e.g., PBS) and avoid prolonged exposure to water .

- Amine Stability: Store under inert gas (N₂) at –20°C to prevent oxidation. Monitor for yellowing (degradation indicator) via UV-Vis (λ = 270 nm) .

- PPE Requirements: Use nitrile gloves and fume hoods; tertiary amines can cause dermal irritation .

Data Interpretation and Validation

Q. How should researchers address discrepancies in chromatographic retention times across laboratories?

Methodological Answer:

- Column Calibration: Use a standardized mixture of esters (e.g., methyl hexanoate, ethyl decanoate) to normalize retention indices .

- Mobile Phase Consistency: Adjust water/acetonitrile ratios to maintain consistent polarity. Add 0.1% formic acid to improve peak symmetry for amine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.